molecular formula C19H26FNO2 B1309944 N-cycloheptyl-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide

N-cycloheptyl-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide

Cat. No.: B1309944
M. Wt: 319.4 g/mol
InChI Key: FKVDMCAUIAVGHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide is a synthetic organic compound characterized by its unique structural features It contains a cycloheptyl group, a fluoropropoxyphenyl moiety, and a propenamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide typically involves a multi-step process:

    Formation of the Fluoropropoxyphenyl Intermediate: This step involves the reaction of 4-hydroxyphenyl with 3-fluoropropyl bromide in the presence of a base such as potassium carbonate to form 4-(3-fluoropropoxy)phenyl.

    Synthesis of the Propenamide Moiety: The intermediate is then reacted with acryloyl chloride in the presence of a base like triethylamine to form 3-[4-(3-fluoropropoxy)phenyl]-2-propenamide.

    Cycloheptyl Substitution: Finally, the propenamide intermediate is reacted with cycloheptylamine under appropriate conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoropropoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-cycloheptyl-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying receptor-ligand interactions due to its structural features.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-cycloheptyl-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-cycloheptyl-3-[4-(3-chloropropoxy)phenyl]-2-propenamide
  • (E)-N-cycloheptyl-3-[4-(3-methoxypropoxy)phenyl]-2-propenamide
  • (E)-N-cycloheptyl-3-[4-(3-ethoxypropoxy)phenyl]-2-propenamide

Uniqueness

N-cycloheptyl-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide is unique due to the presence of the fluorine atom in the propoxy group, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H26FNO2

Molecular Weight

319.4 g/mol

IUPAC Name

N-cycloheptyl-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide

InChI

InChI=1S/C19H26FNO2/c20-14-5-15-23-18-11-8-16(9-12-18)10-13-19(22)21-17-6-3-1-2-4-7-17/h8-13,17H,1-7,14-15H2,(H,21,22)

InChI Key

FKVDMCAUIAVGHS-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)C=CC2=CC=C(C=C2)OCCCF

Origin of Product

United States

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